2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione
Description
Properties
CAS No. |
13437-25-7 |
|---|---|
Molecular Formula |
C20H16Cl2N2O4 |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
2,5-dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H16Cl2N2O4/c1-27-13-9-5-3-7-11(13)23-17-15(21)20(26)18(16(22)19(17)25)24-12-8-4-6-10-14(12)28-2/h3-10,23-24H,1-2H3 |
InChI Key |
FMMAUQCYFYYBOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3OC)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of chloranil (2,5-dichloro-1,4-benzoquinone) with p-anisidine (4-methoxyaniline) under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Scientific Research Applications
2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione is used in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets. It can act as an electron acceptor or donor, facilitating redox reactions. The compound’s methoxyanilino groups can interact with biological macromolecules, potentially leading to the inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The cyclohexa-2,5-diene-1,4-dione scaffold is versatile, with modifications at positions 2, 3, 5, and 6 leading to diverse physicochemical and functional properties. Below is a detailed comparison of structurally related compounds:
Structural Variations and Substituent Effects
Physicochemical Properties
Biological Activity
2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione is a synthetic compound with potential biological activity, particularly in the context of cancer treatment. This article reviews its biological properties, focusing on cytotoxicity against various cancer cell lines and its mechanism of action.
Chemical Structure and Properties
The compound has the molecular formula and features a cyclohexadiene core with dichloro and methoxyaniline substituents. Its structure is crucial for its biological activity, influencing interactions with cellular targets.
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) observed in various studies:
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| MCF-7 (Breast) | 43.81 | 1.0 |
| HEPG2 (Liver) | 15.60 | 4.1 |
| A549 (Lung) | 30.00 | 1.5 |
| T47D (Breast) | 25.00 | 2.0 |
| Fibroblast | >100 | - |
The compound demonstrated significant cytotoxicity against HEPG2 cells, indicating a potential for liver cancer treatment. The selectivity index suggests that it is more toxic to cancer cells compared to normal fibroblast cells, which is desirable in anticancer drugs .
The mechanism through which 2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione exerts its effects appears to involve inhibition of tubulin polymerization. This action disrupts microtubule dynamics essential for mitosis, leading to apoptosis in cancer cells . Molecular docking studies have shown that this compound can effectively bind to the colchicine site on β-tubulin, which is critical for its antitumor activity .
Case Studies
- Study on HEPG2 Cells : In vitro experiments indicated that the compound exhibited an IC50 value of 15.60 µM against HEPG2 cells. This study highlighted the selectivity of the compound towards liver cancer cells compared to normal fibroblasts, suggesting its potential as a targeted therapy for hepatocellular carcinoma .
- Comparative Analysis : A comparative analysis across various cell lines showed that while MCF-7 cells were resistant (IC50 = 43.81 µM), HEPG2 cells were notably sensitive to the compound's effects. This differential response underscores the importance of understanding specific cellular contexts when evaluating drug efficacy .
Q & A
Q. What synthetic methodologies are employed to prepare 2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione, and how are reaction conditions optimized?
Methodological Answer: The compound is synthesized via nucleophilic substitution of p-chloranil (2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) with 2-methoxyaniline. Key steps include:
- Maintaining a 2:1 molar ratio of amine to chloranil in anhydrous dichloromethane under nitrogen.
- Reaction initiation at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.
- Purification via ethanol recrystallization, achieving >75% yield. Parallel methods for analogous quinones validate this protocol .
Basic Question
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?
Methodological Answer:
- NMR : - and -NMR identify methoxy (-OCH), anilino (-NH-), and quinoid protons. Coupling constants resolve para-substitution patterns.
- IR : Stretching vibrations at 1670–1700 cm confirm carbonyl (C=O) groups.
- Mass Spectrometry : High-resolution ESI-MS determines molecular weight (e.g., m/z 452.06 for CHClNO). Cross-validation with computed isotopic distributions (e.g., using PubChem data ) ensures accuracy.
Advanced Question
Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly disorder in methoxy/anilino groups?
Methodological Answer:
- Data Collection : High-resolution (<0.8 Å) synchrotron data at 100 K minimizes thermal motion artifacts .
- Refinement : SHELXL’s
PARTandSIMUcommands separate disordered components while preserving geometry. For twinned crystals,TWINandBASFparameters refine twin-law matrices . - Validation : R-factors (<5%) and electron density maps (e.g., Fo-Fc) confirm absence of unmodeled peaks.
Advanced Question
Q. What computational strategies predict electronic properties, and how do crystallographic data enhance these models?
Methodological Answer:
- DFT Calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set calculates HOMO-LUMO gaps and electrostatic potential surfaces.
- Validation : Overlay computed bond lengths/angles with X-ray data (e.g., C-Cl = 1.73 Å experimentally vs. 1.75 Å theoretically) to calibrate models .
Advanced Question
Q. How do researchers address solubility limitations in aqueous or polar solvent systems?
Methodological Answer:
- Co-solvents : Use 10% methyl 2-methylprop-2-enoate (MMA) to enhance solubility without destabilizing the quinone core .
- Derivatization : Introduce sulfonate groups (-SOH) via electrophilic substitution, monitored by -NMR peak shifts.
Advanced Question
Q. What environmental transformation products are anticipated, and how are they monitored?
Methodological Answer:
- Degradation Pathways : Oxidative cleavage of anilino groups by ozone yields chlorinated diones (e.g., 6PPD-Q analogs). LC-HRMS (Q-TOF) tracks m/z shifts (e.g., +16 Da for hydroxylation) .
- Bioavailability : Zebrafish models assess acute toxicity (LC), with GC-MS quantifying bioaccumulation in lipid-rich tissues .
Advanced Question
Q. How are conflicting LogP values resolved between experimental and computational data?
Methodological Answer:
- Experimental LogP : Reverse-phase HPLC (C18 column) with isocratic elution (acetonitrile/water) determines retention times, calibrated against standards .
- Computational XlogP : Adjust atom/fragment contributions in ChemAxon or ACD/Labs software to align with HPLC data, reducing errors from intramolecular H-bonding .
Advanced Question
Q. What structural modifications enhance biological activity, and how are structure-activity relationships (SAR) validated?
Methodological Answer:
- Methoxy → Methylthio Substitution : Replace -OCH with -SCH (as in scorpion venom analogs) to improve membrane permeability. Antimicrobial assays (MIC against S. aureus) quantify efficacy gains .
- SAR Validation : Molecular docking (AutoDock Vina) correlates substituent electronegativity with binding affinity to bacterial enoyl-ACP reductase .
Advanced Question
Q. How is crystallographic twinning diagnosed and corrected during refinement?
Methodological Answer:
- Diagnosis : Check for >10% R or abnormal merging statistics. PLATON’s TWINABS detects twin laws (e.g., 180° rotation about [001]) .
- Correction : SHELXL’s
TWINcommand withBASFrefines twin scale factors. Separate HKLF5 files for each domain improve convergence .
Advanced Question
Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
